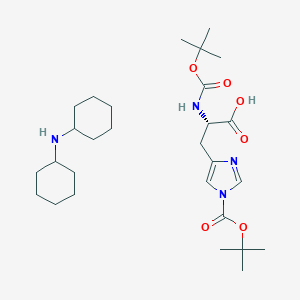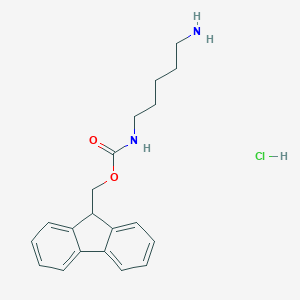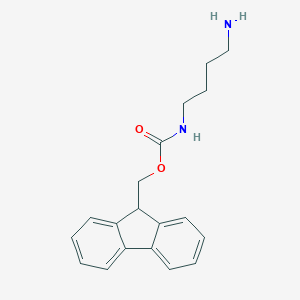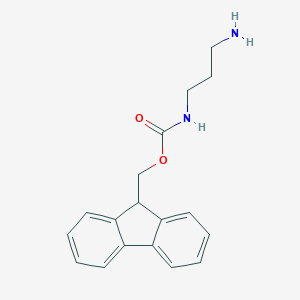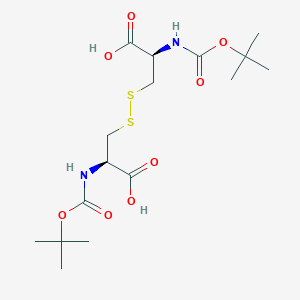
Fmoc-D-cys(tbu)-OH
Vue d'ensemble
Description
Fmoc-D-Cys(tBu)-OH is an amino acid building block used in peptide synthesis . It is of great importance in the growing peptide drug market .
Synthesis Analysis
Fmoc-D-Cys(tBu)-OH is synthesized using methods suitable for Fmoc solid-phase peptide synthesis . The synthesis of these novel crypto-thioesters is straightforward and does not require an additional step prior to NCL .Molecular Structure Analysis
The molecular formula of Fmoc-D-Cys(tBu)-OH is C22H25NO4S . Its molecular weight is 399.51 . The SMILES string isCC(C)(C)SCC@HOCC1c2ccccc2-c3ccccc13)C(O)=O . Chemical Reactions Analysis
Fmoc-D-Cys(tBu)-OH is suitable for Fmoc solid-phase peptide synthesis . This reaction type is commonly used in peptide synthesis applications .Physical And Chemical Properties Analysis
Fmoc-D-Cys(tBu)-OH is a white solid . It has a density of 1.237±0.06 g/cm3 . The storage temperature is 2-8°C .Applications De Recherche Scientifique
“Fmoc-D-cys(tbu)-OH” is a protected form of the amino acid cysteine, which is widely used in peptide and protein science . Here are some applications of “Fmoc-D-cys(tbu)-OH”:
-
Peptide Synthesis
- Fmoc-D-cys(tbu)-OH is used in the synthesis of peptides . The Fmoc group protects the amino group, while the tBu (tert-butyl) group protects the thiol group of cysteine. This allows for selective reactions to occur at other sites in the peptide without affecting these groups .
- The Fmoc/tBu strategy is more routinely used as it avoids both the repeated acidic treatments of the peptide, and the use of hydrogen fluoride (HF) that is required in Boc/Bn peptide synthesis .
-
Protein Science
- Protecting group chemistry for the cysteine thiol group has enabled a vast array of peptide and protein chemistry over the last several decades .
- Increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine have been developed, facilitating synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labelling in vitro and in vivo .
-
Solid Phase Peptide Synthesis
- Fmoc-D-Cys (S-tBu)-Trt is used in solid phase peptide synthesis . The Trt (trityl) group is another protecting group used for the thiol group of cysteine .
- The resin used in this process, TentaGel, consists of low cross-linked polystyrene on which poly (ethylene glycol) with a molecular weight of 3000 Da is grafted . The PEG spacer is attached to the polymer matrix via an ether bond, which shows high stability towards acid treatment and minimizes PEG leaching .
-
Batch and Flow Through Systems
- TentaGel resins are pressure stable and can be used in batch processes as well as under continuous flow conditions .
- The AC linker is more acid labile than the Wang linker due to an additional methoxy group in the aromatic ring. Therefore, free peptide acids can be cleaved from the resin with 5 - 95% TFA .
-
Protein Labelling
- Fmoc-D-cys(tbu)-OH can be used in protein labelling . The cysteine thiol group has enabled a vast array of peptide and protein chemistry over the last several decades .
- Increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine have been developed, facilitating peptide/protein labelling in vitro and in vivo .
-
Site-Selective Protein Modification
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2S)-3-tert-butylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4S/c1-22(2,3)28-13-19(20(24)25)23-21(26)27-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25)/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXAYZHCPEYTWHW-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)SC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-cys(tbu)-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



